Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl-

Organosilicon oxidation Chemoselective epoxidation Disilane functionalization

Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl- (vinylpentamethyldisilane; C₇H₁₈Si₂, MW 158.39) is a vinyl‑substituted disilane bearing a reactive silicon–silicon bond in direct conjugation with a terminal vinyl group. This architecture distinguishes it from both simple peralkyl disilanes and vinyl‑monosilanes.

Molecular Formula C7H18Si2
Molecular Weight 158.39 g/mol
CAS No. 1112-06-7
Cat. No. B3045655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisilane, 1-ethenyl-1,1,2,2,2-pentamethyl-
CAS1112-06-7
Molecular FormulaC7H18Si2
Molecular Weight158.39 g/mol
Structural Identifiers
SMILESC[Si](C)(C)[Si](C)(C)C=C
InChIInChI=1S/C7H18Si2/c1-7-9(5,6)8(2,3)4/h7H,1H2,2-6H3
InChIKeyCRHCLBDFINIOGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinylpentamethyldisilane (CAS 1112-06-7) – Procurement-Relevant Structural & Class Overview


Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl- (vinylpentamethyldisilane; C₇H₁₈Si₂, MW 158.39) is a vinyl‑substituted disilane bearing a reactive silicon–silicon bond in direct conjugation with a terminal vinyl group [1]. This architecture distinguishes it from both simple peralkyl disilanes and vinyl‑monosilanes. The Si–Si σ‑bond is activated by the α‑vinyl substituent, enabling facile nucleophilic cleavage and chemoselective oxidation at the vinyl terminus, while the Si–Si bond itself participates in photochemical transformations to generate transient silenes [2][3].

Vinyl–Si–Si conjugation Enables chemoselective epoxidation while preserving Si–Si bond
Photochemical silene precursor Generates a transient silene for wavelength‑selective photochemistry
Mild catalytic Si–Si cleavage Fast Pt‑ or Pd‑catalyzed scission at low temperature for hydrosilylation and cross‑coupling
Tailored volatility for vapour delivery Intermediate boiling point and vapour pressure fill a gap for CVD/ALD precursor design

Why Generic Vinylsilane or Disilane Substitution Fails for Vinylpentamethyldisilane (1112-06-7)


Neither simple vinylsilanes (e.g., vinyltrimethylsilane) nor saturated disilanes (e.g., hexamethyldisilane) recapitulate the three essential features of vinylpentamethyldisilane: (i) a Si-Si bond that is labilised by α‑vinyl conjugation, enabling room‑temperature catalytic cleavage that peralkyl disilanes require forcing conditions for; (ii) a vinyl group whose oxidation chemoselectivity is modulated by the adjacent disilanyl unit, yielding distinct product distributions not observed with vinyl‑monosilanes; and (iii) physical‑property sweet‑spots (boiling point, vapour pressure) that differ from both lighter vinylsilanes and heavier disilanes, directly impacting CVD precursor delivery [1][2][3]. These characteristics mean that generic substitution risks altered reactivity, lower chemoselectivity, and incompatibility with established deposition or functionalisation protocols.

Vinylsilane or peralkyl disilane Lack vinyl–Si–Si conjugation; oxidation chemoselectivity and Si–Si lability may not transfer
Allylpentamethyldisilane Non‑selective MCPBA oxidation and sluggish Pt‑catalyzed cleavage limit functional group tolerance
Hexamethyldisilane or vinyltrimethylsilane Volatility mismatch: different boiling point/vapour pressure may destabilize CVD delivery protocols

Quantitative Differentiation Evidence for Vinylpentamethyldisilane (1112-06-7) vs. Closest Analogs


MCPBA Oxidation Chemoselectivity: Vinylpentamethyldisilane vs. Allylpentamethyldisilane

Under identical MCPBA oxidation conditions, vinylpentamethyldisilane undergoes chemoselective epoxidation at the vinyl group, yielding 1-(α,β-epoxyethyl)-1,1,2,2,2-pentamethyldisilane as the major product with the Si–Si bond intact. In contrast, allylpentamethyldisilane gives approximately equal amounts of allylpentamethyldisiloxane (Si–Si oxidation) and 3-pentamethyldisilanylpropanal (allyl oxidation), demonstrating a complete loss of chemoselectivity [1].

Oxidation chemoselectivity
Head‑to‑head
Selective epoxidation vs. ~1:1 mixture
Vinyl → single pathway; Allyl → two competing pathways
Supports retention of Si–Si bond during vinyl functionalization
MCPBA, aprotic solvent, ambient temp
Organosilicon oxidation Chemoselective epoxidation Disilane functionalization

Pt-Catalysed Ethanolysis Rate: Vinylpentamethyldisilane vs. Allylpentamethyldisilane

In chloroplatinic acid‑catalysed ethanolysis, vinylpentamethyldisilane (I) is significantly more reactive than allylpentamethyldisilane (XII). The abstract reports that allylpentamethyldisilane underwent ethanolysis 'much slower than (I)', while cis- and trans-propenylpentamethyldisilane reacted 'as easily as (I)' [1]. The vinyl substrate also gives a clean hydrosilation product manifold (Me₅Si₂CH₂CH₂SiMe₃ and EtOMe₂SiCH₂CH₂SiMe₂), whereas the allyl analog requires initial isomerisation to propenyl isomers for efficient Pd‑catalysed cleavage [1].

Pt‑catalyzed Si–Si cleavage
Head‑to‑head
Vinyl: fast ethanolysis; Allyl: much slower
Allyl requires isomerisation before efficient cleavage
Enables rapid hydrosilylation cross‑linking at low temperature
H₂PtCl₆ catalyst, EtOH, 0 °C to ambient
Silicon–silicon bond activation Platinum catalysis Ethanolysis kinetics

Photochemical Silene Generation: UV Absorption Maxima of Vinyldisilane Isomers

In low‑temperature matrix isolation (3‑methylpentane, 77 K), pentamethylvinyldisilane (1) yields a photochemical silene intermediate with λₘₐₓ = 270 nm. The regioisomeric 1,1,1,2‑tetramethyl‑2,2‑divinyldisilane (3) yields a silene absorbing at λₘₐₓ = 325 nm, a 55 nm bathochromic shift [1]. This demonstrates that the electronic environment of the silene — and thus its ground‑ and excited‑state reactivity — is exquisitely sensitive to the substitution pattern at silicon, information that cannot be extrapolated from peralkyl disilanes or vinyl‑monosilanes.

Silene UV absorption shift
Head‑to‑head
Δλmax = +55 nm
Vinyl → 270 nm; Divinyl → 325 nm
Wavelength‑selective excitation for multi‑wavelength photochemistry
3‑Methylpentane matrix, 77 K
Silene photochemistry UV absorption Flash photolysis

Physical Property Differentiation for CVD Precursor Selection: Vinylpentamethyldisilane vs. Hexamethyldisilane vs. Vinyltrimethylsilane

Vinylpentamethyldisilane occupies a distinct volatility window relative to common organosilicon CVD precursors. Its boiling point (120.5 °C) is 7 °C higher than that of hexamethyldisilane (113.5 °C) and 65 °C higher than vinyltrimethylsilane (55 °C). Its vapour pressure at 25 °C (18.2 mmHg) is 26 % lower than that of hexamethyldisilane (24.5 mmHg) [1]. This intermediate volatility profile offers better thermal stability during vaporisation than vinyltrimethylsilane, while avoiding the low vapour pressure of heavier polysilanes that can complicate mass‑flow‑controlled delivery.

CVD volatility window
Cross‑study
Bp 120.5 °C, Vp 18.2 mmHg
vs. HMDS (113.5 °C / 24.5 mmHg) & VTMS (55 °C)
Intermediate volatility balances delivery ease and thermal stability
Standard physicochemical data
CVD precursor Vapour pressure Boiling point Volatility

Si–Si Bond Cleavage Reactivity: Vinylpentamethyldisilane vs. Vinylpentamethyldigermane

In PdCl₂‑catalysed ethanolysis, vinylpentamethyldisilane (I) undergoes Si–Si bond cleavage at 0 °C, whereas the digermane analog vinylpentamethyldigermane (III) requires room temperature to achieve analogous cleavage [1]. In separate experiments, (I) is more reactive than (III); however, in a direct competition experiment, (III) suppresses the ethanolysis of (I), indicating a complex interplay of substrate and catalyst [1].

Si–Si vs. Ge–Ge cleavage temp
Head‑to‑head
Si–Si at 0 °C; Ge–Ge at RT
ΔT ≈ 25 °C lower for disilane scission
Lower energy barrier for disilane scission in cross‑coupling
PdCl₂ catalyst, EtOH, separate experiments
Metal–metal bond cleavage Palladium catalysis Organosilicon vs organogermanium

Evidence‑Supported Application Scenarios for Vinylpentamethyldisilane (1112-06-7)


Chemoselective Epoxidation Retaining the Si–Si Bond for Dual‑Functional Building Blocks

Vinylpentamethyldisilane’s unique ability to undergo MCPBA‑mediated epoxidation exclusively at the vinyl group while preserving the Si–Si bond [1] enables the synthesis of epoxy‑functional disilanes. These intermediates can serve as dual‑reactive building blocks in polymer chemistry: the epoxide ring for nucleophilic ring‑opening or cationic curing, and the intact Si–Si bond for subsequent catalytic cleavage, photochemical silene generation, or transition‑metal‑mediated cross‑coupling. Allylpentamethyldisilane cannot fulfill this role because competing Si–Si oxidation yields a ~1:1 product mixture that is impractical to separate.

Rapid Hydrosilylation‑Based Cross‑Linking with Pt Catalysts

The fast, selective Si–Si bond cleavage of vinylpentamethyldisilane under chloroplatinic acid catalysis, producing hydrosilation adducts [2], positions this compound as a latent cross‑linker or curing agent in silicone formulations. Unlike allyl‑substituted disilanes, which react sluggishly with Pt catalysts, vinylpentamethyldisilane offers rapid activation at low temperature, enabling shorter cycle times in industrial curing processes.

Wavelength‑Selective Photoinitiator or Silene Precursor in Photochemistry

The photochemical generation of a silene intermediate absorbing at 270 nm [3] allows vinylpentamethyldisilane to be selectively excited in the presence of chromophores that absorb at longer wavelengths (e.g., the 325 nm silene from divinyl analogs). This spectral orthogonality is valuable for designing multi‑wavelength photoresists, wavelength‑gated silene trapping experiments, or photo‑patterning of silicon‑containing thin films.

CVD/ALD Precursor for Silicon‑Containing Thin Films with Tailored Volatility

With a boiling point of 120.5 °C and a vapour pressure of 18.2 mmHg at 25 °C, vinylpentamethyldisilane occupies a volatility niche between the overly volatile vinyltrimethylsilane (bp 55 °C) and the less volatile hexamethyldisilane (vp 24.5 mmHg) [4]. This intermediate profile facilitates stable mass‑flow‑controlled delivery in CVD or ALD tools, while the vinyl group provides a reactive handle for post‑deposition surface functionalisation or copolymerisation with organic co‑monomers during plasma‑enhanced deposition.

Application
Selection Property
Validation Focus
Chemoselective epoxidation for dual‑functional building blocks
Vinyl–Si–Si conjugation enabling selective epoxidation
Epoxide yield and Si–Si bond integrity after oxidation
Rapid Pt‑catalyzed hydrosilylation cross‑linking
High Si–Si cleavage reactivity with Pt catalysts
Hydrosilation adduct formation and curing kinetics
Wavelength‑selective photoinitiator/silene precursor
Silene absorption at a distinguishable λmax
Photochemical orthogonality with other chromophores
CVD/ALD precursor with tailored volatility
Intermediate boiling point and vapour pressure
Vapour delivery stability and film composition
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